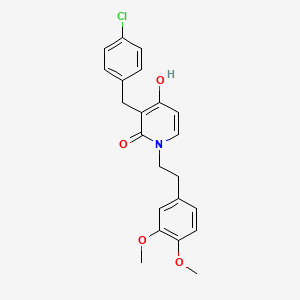

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone, also known as 4-chloro-N-((3,4-dimethoxyphenethyl)methyl)benzamide, is a synthetic compound that has been studied extensively for its potential medicinal properties. It is a derivative of the aromatic amide group and is composed of an aromatic ring and an amide group. The compound has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.

Scientific Research Applications

Alzheimer's Disease Therapy

3-Hydroxy-4-pyridinone derivatives, including those similar to 3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone, have been explored for therapeutic applications in neurodegenerative diseases like Alzheimer's. These molecules are designed to manage metal ions in the brain, which is a key factor in Alzheimer's disease. The combination of their metal chelating, antioxidant, antibacterial, and analgesic properties, along with the ability to cross the blood-brain barrier, makes them promising candidates for Alzheimer's therapy (Scott et al., 2011).

Ligand Development

Research into the development of new phenol-based acyclic ligands, including those derived from 4-chlorophenol, has been conducted. These ligands have potential applications in various scientific fields. They can be synthesized in a four-step process, starting from 4-chlorophenol, to produce compounds with different coordination sites. This research highlights the versatility and potential applications of these compounds in scientific research, including their use in molecular recognition and catalysis (Ghaffarinia & Golchoubian, 2005).

Molecular Dynamics and Membrane Partition Studies

Molecular dynamics simulations have been conducted on 3-hydroxy-4-pyridinone Zn(ii) complexes, revealing insights into their interactions with lipid phases and potential biomedical applications. These studies provide valuable information on the behavior of these complexes in biological environments, which is crucial for their development as therapeutic agents (Coimbra et al., 2018).

Therapeutic Iron Chelating Agents

3-Hydroxy-4-pyridinones have been developed as potential therapeutic agents for metal decorporation. They show high affinity for hard metal ions, making them effective for in vivo aluminum removal. This is particularly relevant in the treatment of diseases where metal accumulation is a concern (Santos et al., 2005).

Oxovanadium(IV) Complexes Study

Studies on oxovanadium(IV) complexes formed by 3-hydroxy-4-pyridinones have provided insights into their behavior in aqueous solutions. This research is significant for understanding the interaction of these complexes with biologically relevant species and their potential applications in biomedical and pharmaceutical fields (Rangel et al., 2006).

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4/c1-27-20-8-5-16(14-21(20)28-2)9-11-24-12-10-19(25)18(22(24)26)13-15-3-6-17(23)7-4-15/h3-8,10,12,14,25H,9,11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSVLFQYPFIEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)

![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)

![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)

![3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2401701.png)

![6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2401704.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2401713.png)

![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)

![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2401719.png)